2-methyl-N-{4-[(2-oxo-2,3-dihydro-1H-indol-5-yl)sulfamoyl]phenyl}propanamide
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Overview
Description
2-methyl-N-{4-[(2-oxo-2,3-dihydro-1H-indol-5-yl)sulfamoyl]phenyl}propanamide is an organic compound that belongs to the class of sulfonamides. This compound contains an indole moiety, which is a significant heterocyclic system in natural products and drugs. The indole nucleus is known for its diverse biological activities and is a core structure in many pharmacologically active compounds .
Mechanism of Action
Target of Action
The primary targets of 2-methyl-N-{4-[(2-oxo-2,3-dihydro-1H-indol-5-yl)sulfamoyl]phenyl}propanamide It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The specific interaction of This compound Indole derivatives are known to interact with their targets in a way that leads to a variety of biological effects .
Biochemical Pathways
The exact biochemical pathways affected by This compound Indole derivatives are known to influence a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
The molecular and cellular effects of This compound Given the broad range of biological activities associated with indole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
2-methyl-N-{4-[(2-oxo-2,3-dihydro-1H-indol-5-yl)sulfamoyl]phenyl}propanamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including sulfonamide-binding proteins and indoleamine 2,3-dioxygenase (IDO). The interaction with IDO, an enzyme involved in tryptophan metabolism, suggests potential immunomodulatory effects. The compound’s sulfonamide group allows it to inhibit carbonic anhydrase, an enzyme critical for maintaining acid-base balance in tissues .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, particularly those involving the immune response and inflammation. By modulating the activity of IDO, the compound can alter tryptophan metabolism, impacting gene expression and cellular metabolism. This modulation can lead to changes in cell proliferation and apoptosis, making it a potential candidate for cancer therapy .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It inhibits IDO by binding to its active site, preventing the conversion of tryptophan to kynurenine. This inhibition can lead to increased tryptophan levels and decreased kynurenine levels, affecting immune cell function. Additionally, the compound’s sulfonamide group allows it to inhibit carbonic anhydrase, impacting cellular pH regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that it can have sustained effects on cellular function, particularly in terms of immune modulation and anti-inflammatory responses .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, it can enhance immune function and reduce inflammation. At high doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways related to tryptophan metabolism. It interacts with enzymes such as IDO and carbonic anhydrase, affecting metabolic flux and metabolite levels. The compound’s impact on tryptophan metabolism can lead to changes in the levels of downstream metabolites, influencing various physiological processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as immune cells and inflamed tissues. The compound’s distribution is influenced by its chemical properties, including solubility and affinity for specific biomolecules .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It is primarily localized in the cytoplasm, where it interacts with enzymes like IDO and carbonic anhydrase. Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its efficacy in modulating biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-{4-[(2-oxo-2,3-dihydro-1H-indol-5-yl)sulfamoyl]phenyl}propanamide typically involves the reaction of 2-methylpropanamide with 4-[(2-oxo-2,3-dihydro-1H-indol-5-yl)sulfamoyl]phenyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-{4-[(2-oxo-2,3-dihydro-1H-indol-5-yl)sulfamoyl]phenyl}propanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
2-methyl-N-{4-[(2-oxo-2,3-dihydro-1H-indol-5-yl)sulfamoyl]phenyl}propanamide has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-oxo-2,3-dihydro-1H-indol-5-yl)sulfamoylbenzoic acid
- 2-methyl-N-{4-[(2-oxo-2,3-dihydro-1H-indol-3-yl)sulfamoyl]phenyl}acetamide
- 4-[(2-oxo-2,3-dihydro-1H-indol-5-yl)sulfamoyl]benzoic acid
Uniqueness
2-methyl-N-{4-[(2-oxo-2,3-dihydro-1H-indol-5-yl)sulfamoyl]phenyl}propanamide is unique due to its specific combination of the indole and sulfonamide moieties, which confer distinct chemical and biological properties. This compound’s structure allows it to interact with a wide range of molecular targets, making it a valuable candidate for various scientific and medical applications .
Properties
IUPAC Name |
2-methyl-N-[4-[(2-oxo-1,3-dihydroindol-5-yl)sulfamoyl]phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-11(2)18(23)19-13-3-6-15(7-4-13)26(24,25)21-14-5-8-16-12(9-14)10-17(22)20-16/h3-9,11,21H,10H2,1-2H3,(H,19,23)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIIYFJGZXRTEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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